molecular formula C15H16N6O3 B14080662 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-tetrazol-5-yl)hexanamide

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-tetrazol-5-yl)hexanamide

Cat. No.: B14080662
M. Wt: 328.33 g/mol
InChI Key: YODQOLHIOOXRNI-UHFFFAOYSA-N
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Description

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-tetrazol-5-yl)hexanamide is a synthetic organic compound that features both isoindoline and tetrazole functional groups. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-tetrazol-5-yl)hexanamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Isoindoline Moiety: This can be achieved through the cyclization of a suitable phthalic anhydride derivative.

    Introduction of the Tetrazole Group: This can be done by reacting an appropriate amine with sodium azide under acidic conditions.

    Coupling Reaction: The final step might involve coupling the isoindoline and tetrazole intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoindoline moiety.

    Reduction: Reduction reactions could potentially reduce the tetrazole ring.

    Substitution: Both the isoindoline and tetrazole rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Scientific Research Applications

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-tetrazol-5-yl)hexanamide could have several scientific research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with isoindoline and tetrazole groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
  • N-(1H-tetrazol-5-yl)hexanamide
  • Phthalimide derivatives

Uniqueness

The uniqueness of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-tetrazol-5-yl)hexanamide lies in its combination of isoindoline and tetrazole groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H16N6O3

Molecular Weight

328.33 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-(2H-tetrazol-5-yl)hexanamide

InChI

InChI=1S/C15H16N6O3/c22-12(16-15-17-19-20-18-15)8-2-1-5-9-21-13(23)10-6-3-4-7-11(10)14(21)24/h3-4,6-7H,1-2,5,8-9H2,(H2,16,17,18,19,20,22)

InChI Key

YODQOLHIOOXRNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=NNN=N3

Origin of Product

United States

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